molecular formula C7H16ClN B2863327 1-Butylcyclopropan-1-amine hydrochloride CAS No. 2137738-28-2

1-Butylcyclopropan-1-amine hydrochloride

Cat. No.: B2863327
CAS No.: 2137738-28-2
M. Wt: 149.66
InChI Key: ATSCOGUVRBXICQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Butylcyclopropan-1-amine hydrochloride can be represented by the IUPAC name this compound . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H . The molecular weight of this compound is 149.66 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 140-145 degrees . The compound is stable under normal conditions .

Scientific Research Applications

Synthetic Methods for Polysubstituted Cycloalkanes 1-Butylcyclopropan-1-amine hydrochloride is utilized in synthetic chemistry, particularly in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds are important due to their presence in biologically active compounds. The method involves CuH-catalyzed hydroamination, demonstrating the enhanced reactivity of strained trisubstituted alkenes and offering insights into the regio- and enantioselectivity differences between cyclobutenes and cyclopropenes. This synthesis route is significant for creating complex molecules with multiple substituents and stereocenters, underlining the chemical versatility and application of this compound in developing biologically relevant structures (Shengyu Feng et al., 2019; Sheng Feng et al., 2020).

CO2 Capture Research into ionic liquids has demonstrated the potential for this compound derivatives in carbon capture technologies. A specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide showcases reversible reaction with CO2, effectively sequestering the gas. This application underscores the environmental significance of this compound in developing sustainable solutions for CO2 capture, offering a nonvolatile, water-independent method for gas sequestration (Eleanor D. Bates et al., 2002).

Development of Novel Antidepressants 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, potentially synthesized using this compound, have been investigated as antidepressants. These compounds demonstrated significant activity in animal models, with some showing greater efficacy than established treatments like imipramine and desipramine. This research highlights the therapeutic potential of this compound in psychiatric medication development, particularly for depression and anxiety disorders (B. Bonnaud et al., 1987).

Mechanism of Action

The mechanism of action of 1-Butylcyclopropan-1-amine hydrochloride is not clearly defined due to the lack of specific research on this compound .

Safety and Hazards

The safety information available indicates that 1-Butylcyclopropan-1-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

1-butylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCOGUVRBXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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